molecular formula C27H46O2 B1668404 24(S)-hydroxycholesterol CAS No. 474-73-7

24(S)-hydroxycholesterol

Cat. No. B1668404
CAS RN: 474-73-7
M. Wt: 402.7 g/mol
InChI Key: CZDKQKOAHAICSF-GFYXKKFXSA-N
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Description

24(S)-Hydroxycholesterol is a primary metabolic product of cholesterol formed in the brain. It is not only an endogenous agonist for liver X receptors (LXRs), but also plays a crucial role in brain cholesterol homeostasis . Impaired brain cholesterol metabolism is associated with various neurodegenerative diseases, including multiple sclerosis, Alzheimer’s disease, and Huntington’s disease . The exact role of 24(S)-hydroxycholesterol is still unclear, as it may have different effects at different concentrations. At low concentrations, it can protect neuronal cells from oxidative stress damage, while at high concentrations, it can induce necrotic-like neuronal cell death .


Molecular Structure Analysis

The molecular structure of 24(S)-hydroxycholesterol is represented by the empirical formula C27H46O2 . It has a molecular weight of 402.65 .


Physical And Chemical Properties Analysis

24(S)-Hydroxycholesterol is a white to beige powder that is soluble in DMSO . It should be stored at -20°C .

Scientific Research Applications

Role in Cholesterol Metabolism and Neurological Conditions

24(S)-hydroxycholesterol (24(S)-HC) is a crucial metabolite formed almost exclusively in the brain. It plays a significant role in cholesterol metabolism within the central nervous system (CNS). The concentrations of 24(S)-HC in cerebrospinal fluid (CSF) and plasma may serve as sensitive markers for altered cholesterol metabolism in the CNS. A validated LC-MS/MS assay for quantifying 24(S)-HC in plasma and CSF supports its use as a pharmacodynamic biomarker in clinical trials, illustrating its potential in monitoring therapeutic interventions for diseases like Niemann-Pick type C1 (Sidhu et al., 2015).

Biomarker for Alzheimer's Disease

Research has demonstrated changes in the levels of cerebral and extracerebral sterols in the brains of patients with Alzheimer's disease (AD), with a decrease in 24S-hydroxycholesterol and an increase in 27-hydroxycholesterol across different brain areas of AD patients. These alterations suggest a close coupling between synthesis and metabolism of cholesterol in the AD brain, highlighting the potential of 24(S)-HC as a biomarker for AD pathology (Heverin et al., 2004).

Monitoring Disease Progression and Therapy

In Huntington's disease (HD), plasma levels of 24S-hydroxycholesterol correlate with disease progression. The decrease in 24OHC levels as the disease progresses suggests its utility in monitoring HD and potentially other neurodegenerative disorders. This finding emphasizes the importance of cholesterol synthesis and neuronal degeneration in understanding HD's pathophysiology (Leoni et al., 2013).

Implications for Therapeutic Strategies

The research on 24(S)-hydroxycholesterol has implications beyond diagnostic applications; it also suggests pathways for therapeutic intervention. For instance, its role in the pathogenesis of amyotrophic lateral sclerosis (ALS) and the potential for targeting cholesterol metabolism pathways in ALS treatment has been explored. Elevated levels of 25-hydroxycholesterol in ALS patients suggest a role in neuronal apoptosis, indicating that modulating hydroxycholesterol levels might offer new therapeutic avenues (Kim et al., 2017).

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWMKBFJCNLRTC-XWXSNNQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313419
Record name 24(S)-Hydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 24-Hydroxycholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

24(S)-hydroxycholesterol

CAS RN

474-73-7
Record name 24(S)-Hydroxycholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 24-Hydroxycholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24(S)-Hydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24-HYDROXYCHOLESTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47IMW63S3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 24-Hydroxycholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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